3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

Description

Structural Characteristics

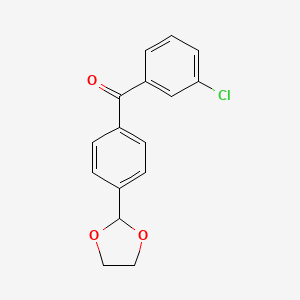

- Benzophenone backbone : Two benzene rings connected via a ketone group.

- Chlorine substituent : Located at the 3-position of the first phenyl ring, influencing electronic properties and reactivity.

- 1,3-Dioxolane ring : A five-membered cyclic ether attached to the 4-position of the second phenyl ring, enhancing solubility in polar organic solvents .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₃ClO₃ | |

| Molecular Weight | 288.72 g/mol | |

| CAS Number | 898760-10-6 | |

| IUPAC Name | (3-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |

Historical Context in Chemical Research

The compound emerged as a synthetic target in the early 2000s, coinciding with advancements in ketalization techniques and protecting-group strategies in organic synthesis . Its development parallels innovations in benzophenone chemistry, particularly in pharmaceutical and materials science applications. For example, patents from 2003 describe methodologies for synthesizing structurally analogous compounds with dioxolane moieties for agrochemical use . Academic interest grew due to the compound’s utility as a photostabilizer and intermediate in polymer chemistry, as evidenced by studies on benzophenone-based photoinitiators .

Key milestones include:

- Protecting-group applications : The 1,3-dioxolane group’s role in masking carbonyl functionalities during multi-step syntheses .

- Pharmaceutical relevance : Use of benzophenone derivatives as non-nucleoside reverse transcriptase inhibitors (e.g., in HIV research) .

Significance in Organic Chemistry

This compound serves as a versatile intermediate in organic synthesis due to its modular structure:

- Dioxolane as a protecting group : The 1,3-dioxolane ring stabilizes ketones against nucleophilic attack, enabling selective reactions at other sites .

- Electrophilic substitution : The chlorine atom directs electrophilic aromatic substitution, facilitating functionalization at specific positions .

- Photochemical applications : Benzophenone derivatives are widely used as UV initiators in polymerization reactions, with modifications like dioxolane enhancing solubility and efficiency .

Recent research highlights its role in:

- Drug discovery : As a precursor to bioactive molecules, including antiviral and anticancer agents .

- Material science : In photoactive resins for 3D printing, where tunable absorption spectra are critical .

Relationship to Benzophenone Family

This compound shares core features with parent benzophenone (diphenylketone) but exhibits distinct properties due to its substituents:

Compared to analogs like 4'-bromo-3-(1,3-dioxolan-2-yl)benzophenone , the chlorine substituent offers a balance between electron-withdrawing effects and steric accessibility, making it preferable in reactions requiring moderate activation.

Properties

IUPAC Name |

(3-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-14-3-1-2-13(10-14)15(18)11-4-6-12(7-5-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKCSERNBZQPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645111 | |

| Record name | (3-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-10-6 | |

| Record name | (3-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 3-chlorobenzoyl chloride with 1,3-dioxolane in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1. Photoinitiators in Polymer Chemistry

3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is utilized as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and generate free radicals makes it effective for initiating polymerization processes. This application is crucial for creating durable coatings that are resistant to environmental factors.

2. Synthesis of Novel Compounds

The compound serves as a building block in the synthesis of various derivatives through reactions such as Michael addition and Diels-Alder reactions. These reactions enable the formation of complex molecular structures that are valuable in pharmaceuticals and agrochemicals. For example, researchers have successfully used it to synthesize chiral compounds with potential biological activity .

Applications in Medicinal Chemistry

1. Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit promising antitumor properties. Research has shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis, making them candidates for further development as anticancer agents .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showcasing potential for use in developing new antimicrobial agents .

Applications in Materials Science

1. UV Stabilizers

In materials science, this compound is employed as a UV stabilizer to enhance the durability of plastics and other materials exposed to sunlight. Its ability to absorb harmful UV radiation helps prevent degradation of materials, extending their lifespan .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Photoinitiator in polymerization | Initiates polymerization under UV light |

| Medicinal Chemistry | Antitumor activity | Induces apoptosis in cancer cells |

| Antimicrobial properties | Effective against various pathogens | |

| Materials Science | UV stabilizer for plastics | Prevents degradation from UV exposure |

Case Studies

Case Study 1: Photoinitiation in Coatings

A study demonstrated the effectiveness of this compound as a photoinitiator in a commercial UV-curable coating system. The results showed enhanced curing rates and improved mechanical properties compared to traditional photoinitiators.

Case Study 2: Antitumor Activity

In vitro studies on synthesized derivatives revealed that certain modifications to the dioxolane ring structure significantly increased cytotoxicity against breast cancer cell lines. This highlights the potential for developing targeted therapies based on this compound.

Mechanism of Action

The mechanism of action of 3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The dioxolane ring and chloro group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a chloro group and a dioxolane ring attached to a benzophenone core, suggests possible interactions with various biomolecules, making it a candidate for further research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 288.72 g/mol. The presence of the chloro group enhances its reactivity, while the dioxolane moiety may influence its biological interactions.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors within biological systems. The compound may act as an inhibitor or activator , modulating various biochemical pathways. The dioxolane ring and chloro substituent are believed to contribute to its binding affinity and specificity towards target biomolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties . A study highlighted that derivatives containing the benzophenone structure demonstrated effectiveness against various bacterial strains, including:

| Microorganism | Activity Level (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 625–1250 |

| Staphylococcus epidermidis | Significant |

| Enterococcus faecalis | Significant |

| Pseudomonas aeruginosa | Significant |

| Candida albicans | Excellent |

These findings suggest that the compound could be developed further as an antimicrobial agent .

Anticancer Properties

In addition to antimicrobial activity, there is emerging evidence regarding the anticancer potential of this compound. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's unique structural features may enhance its efficacy against specific cancer cell lines.

Antioxidant Activity

Some studies have also reported that derivatives of benzophenone compounds exhibit antioxidant properties , capable of scavenging free radicals and protecting cells from oxidative stress. This activity could be beneficial in preventing cellular damage associated with various diseases, including cancer.

Case Studies and Research Findings

Recent investigations into the biological activities of this compound have included:

- Antibacterial Screening : A series of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial activity, particularly against Staphylococcus species.

- Antifungal Testing : The compound was evaluated for antifungal efficacy against Candida albicans, showing significant inhibitory effects.

- Cell Viability Assays : Using MTT assays, studies assessed the cytotoxic effects on various cancer cell lines, revealing dose-dependent responses indicative of potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, where a benzophenone backbone is functionalized with a 1,3-dioxolane ring. Key steps include:

- Chlorination : Introduce the chloro substituent using electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) or via pre-chlorinated precursors.

- Dioxolane Formation : Protect carbonyl groups using ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC or TLC .

Q. How can the molecular structure of this compound be validated experimentally?

Methodological Answer: Combine multiple analytical techniques:

- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Note that data from nearly centrosymmetric structures may require careful enantiomorph-polarity estimation using parameters like Rogers’ η or Flack’s x to avoid false chirality assignments .

- NMR Spectroscopy : Compare H and C NMR shifts with computational predictions (DFT/B3LYP). Pay attention to splitting patterns for the dioxolane protons (~4.5–5.0 ppm) and aromatic protons influenced by the chloro substituent .

- Mass Spectrometry : Confirm the molecular ion peak (e.g., ESI-MS) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., chlorination agents) .

- Toxicity Mitigation : Acute toxicity data for structurally similar benzophenones (e.g., LD₅₀ >2 g/kg in mice) suggest moderate hazard. Avoid inhalation and skin contact; implement spill containment using acid binders or sand .

- Waste Disposal : Segregate halogenated waste and dispose via certified chemical waste services .

Advanced Research Questions

Q. How can regioselectivity challenges during dioxolane ring formation be addressed?

Methodological Answer:

- Catalytic Optimization : Use Lewis acids (e.g., BF₃·Et₂O) to direct the ethylene glycol addition to the ketone group. Monitor reaction progress in real-time via FT-IR to detect carbonyl peak reduction (C=O stretch ~1700 cm⁻¹) .

- Steric Effects : Introduce bulky substituents or employ microwave-assisted synthesis to enhance reaction specificity. Compare yields under varying conditions (e.g., 60°C vs. 100°C) .

Q. How should contradictions between computational and experimental crystallographic data be resolved?

Methodological Answer:

- Data Refinement : Use SHELXL to refine hydrogen atom positions with restraints. For ambiguous electron density regions (e.g., disordered dioxolane rings), apply twin refinement or split models .

- Validation Tools : Cross-check with CCDC databases and computational tools (e.g., Mercury) to assess geometric outliers. Reconcile bond length/angle discrepancies (>0.05 Å) by re-examining data collection parameters (e.g., temperature, radiation source) .

Q. What strategies evaluate the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

- In Silico Screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to assess binding affinity. Prioritize substituent modifications based on docking scores and ADMET predictions .

- Biological Assays : Test in vitro antibacterial/antifungal activity using microdilution methods (MIC values). Compare with reference drugs (e.g., ampicillin) and analyze structure-activity relationships (SAR) for the chloro and dioxolane groups .

Q. How do substituents influence the compound’s spectroscopic and electronic properties?

Methodological Answer:

- UV-Vis Analysis : Measure absorbance shifts in polar solvents (e.g., methanol vs. DMSO) to assess the electron-withdrawing effect of the chloro group. Correlate with TD-DFT calculations .

- Electrochemical Studies : Use cyclic voltammetry to determine redox potentials. The dioxolane ring may stabilize radical intermediates, while the chloro group modulates HOMO-LUMO gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.